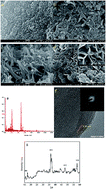A promising vanadium sulfide counter electrode for efficient dye-sensitized solar cells
RSC Advances Pub Date: 2017-02-21 DOI: 10.1039/C6RA28667D
Abstract
In this study, we demonstrated the synthesis of vanadium sulfide (VS2) via an in situ hydrothermal route, which was subsequently employed as a counter electrode (CE) for Pt-free dye-sensitized solar cells (DSSCs) for the first time. It was demonstrated from scanning electron microscopy that the size of VS2 increased with the increasing temperature, and the morphology was also affected by temperature. Extensive electrochemical performance analysis, including cyclic voltammetry, electrochemical impedance, and Tafel polarization, revealed that the VS2 CE possesses a high electrocatalytic activity for the reduction of triiodide to iodide and a low charge-transfer resistance at the electrolyte/CE interface. The DSSC based on the VS2 CE exhibited a conversion efficiency of 6.24% under an illumination of 100 mW cm−2 as compared to the DSSC based on the Pt CE.


Recommended Literature
- [1] Rapid titrimetric determination of free acidity in process samples of uranyl nitrate
- [2] Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol†
- [3] Controllable and reversible hot spot formation on silver nanorod arrays†
- [4] Twist disclination loops in a bent-core nematic liquid crystal†
- [5] Monodisperse and brightly luminescent CsPbBr3/Cs4PbBr6 perovskite composite nanocrystals†
- [6] First enantioselective organocatalytic allylation of simple aldimines with allyltrichlorosilane†
- [7] Optimizing the interaction between poly(vinyl alcohol) and sandy soil for enhanced water retention performance†
- [8] Book reviews
- [9] Detection of total count of Staphylococcus aureus using anti-toxin antibody labelled gold magnetite nanocomposites: a novel tool for capture, detection and bacterial separation†
- [10] Catalysis of the hydro-dechlorination of 4-chlorophenol and the reduction of 4-nitrophenol by Pd/Fe3O4@SiO2@m-SiO2

Journal Name:RSC Advances
Research Products
-
CAS no.: 102185-16-0









